5-bromo-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
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Overview
Description
5-bromo-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is an organic compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 5th position and a hydrochloride group, which enhances its solubility in water. Benzoxazines are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves a multi-step process. One common method includes the reaction of 5-bromo-2-aminophenol with formaldehyde and an appropriate amine under acidic conditions to form the benzoxazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using high-throughput mechanochemistry. This method allows for the parallel synthesis of multiple samples, increasing efficiency and yield. The use of a multiposition jar milling system enables the processing of up to 12 samples simultaneously, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3,4-dihydro-2H-1,4-benzoxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-bromo-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound exhibits antibacterial and anticancer properties, making it valuable in drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: The compound is used in the production of advanced materials, including resins and coatings
Mechanism of Action
The mechanism of action of 5-bromo-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of PI3Kinase, a key enzyme involved in cell growth and survival pathways. This inhibition can result in the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Another benzoxazine derivative with similar biological activities.
8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: A structurally related compound with comparable chemical properties
Uniqueness
5-bromo-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and reactivity. This makes it particularly suitable for applications requiring high solubility and reactivity, such as in drug formulation and industrial processes .
Properties
CAS No. |
2624138-81-2 |
---|---|
Molecular Formula |
C8H9BrClNO |
Molecular Weight |
250.5 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.